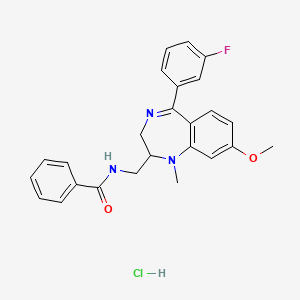
1,1'-Iminobis(3-(cyclohexyloxy)-2-propanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) is a chemical compound known for its unique structure and properties It is characterized by the presence of an imine group (C=N) and two cyclohexyloxy groups attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) typically involves the reaction of cyclohexanol with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The cyclohexyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Iminobis(2,3,4,5,6-pentafluorobenzene): An aromatic heterocycle with similar imine functionality but different substituents.
1,1’-Iminobis(methan-1-yl-1-ylidene)dinaphthalen-2-ol: A compound with similar imine and hydroxyl groups but different aromatic structures.
Uniqueness
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) is unique due to its combination of cyclohexyloxy groups and imine functionality, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
89100-87-8 |
|---|---|
Fórmula molecular |
C18H35NO4 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
1-cyclohexyloxy-3-[(3-cyclohexyloxy-2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H35NO4/c20-15(13-22-17-7-3-1-4-8-17)11-19-12-16(21)14-23-18-9-5-2-6-10-18/h15-21H,1-14H2 |
Clave InChI |
GYAPDEYLBPNBMP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OCC(CNCC(COC2CCCCC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


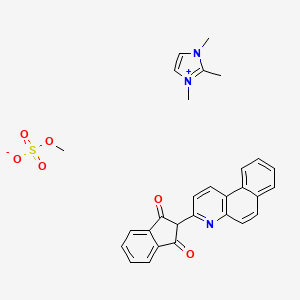
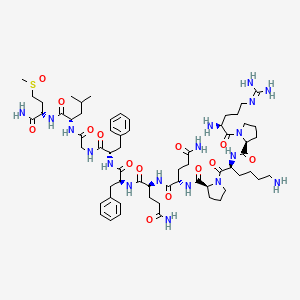
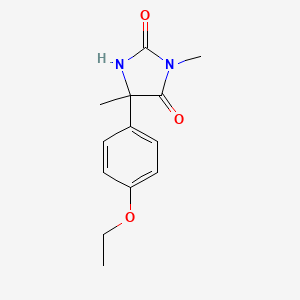
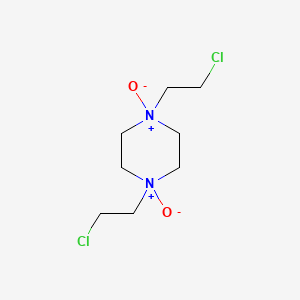
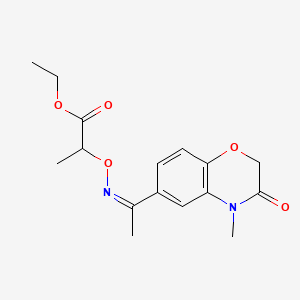


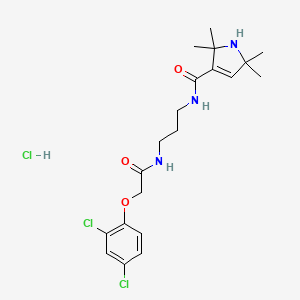

![1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride](/img/structure/B12718809.png)



